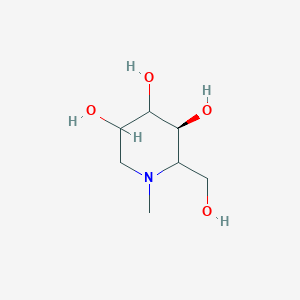
Sclareol Diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sclareol is known for its significant applications in the fragrance industry, particularly in the synthesis of ambroxide, a key ingredient in high-value perfumes . Sclareol Diacetate, like its parent compound, is valued for its aromatic properties and potential bioactivities.
準備方法
Synthetic Routes and Reaction Conditions
Sclareol Diacetate is synthesized from sclareol through an acetylation reaction. The process typically involves reacting sclareol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl groups present in sclareol .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Sclareol Diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sclareolide, a compound with enhanced aromatic properties.
Reduction: Reduction reactions can convert this compound back to sclareol.
Substitution: The acetate groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sclareolide.
Reduction: Sclareol.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
Sclareol Diacetate has a wide range of scientific research applications:
作用機序
The mechanism of action of
特性
分子式 |
C7H15NO4 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC名 |
(3S)-2-(hydroxymethyl)-1-methylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4?,5?,6-,7?/m0/s1 |
InChIキー |
AAKDPDFZMNYDLR-NDTYDCLXSA-N |
異性体SMILES |
CN1CC(C([C@H](C1CO)O)O)O |
正規SMILES |
CN1CC(C(C(C1CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


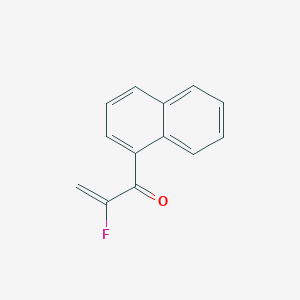
![2,6-Difluorobenzo[d]thiazole](/img/structure/B13420149.png)
![2-Propenoic acid, 4-[methyl[(undecafluoropentyl)sulfonyl]amino]butyl ester](/img/structure/B13420153.png)
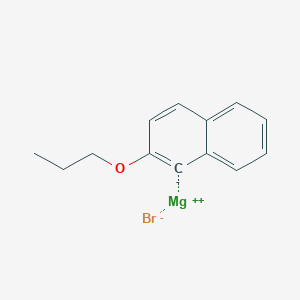
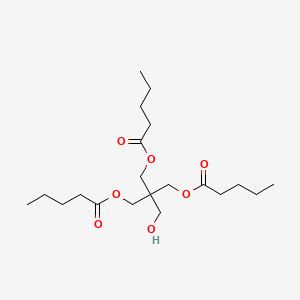
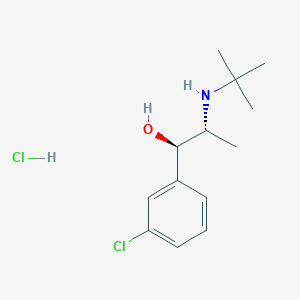
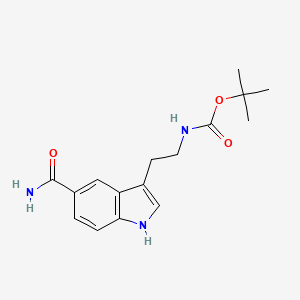
![Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B13420180.png)
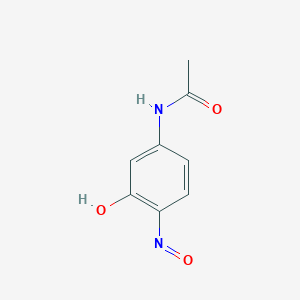
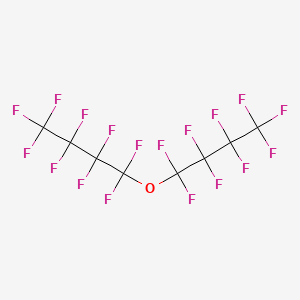

![(3aR,6R,7R,7aR)-2,2,7-trimethyl-6-phenylmethoxy-3a,4,6,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B13420203.png)
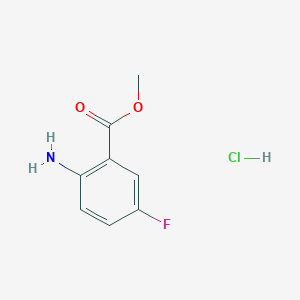
![6-(2-Chlorophenyl)-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13420214.png)
